2-Amino-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-amino-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXUCNGQIZZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314481 | |
| Record name | 2-amino-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59236-36-1 | |
| Record name | 59236-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 4-methyl-3-nitrobenzaldehyde. The nitro group is first reduced to obtain 4-methoxy-2-nitrobenzaldehyde, which is then further reduced to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalytic hydrogenation and other reduction techniques to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry:
2-Amino-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly important in the preparation of Schiff bases and other derivatives, which are widely used in chemical research and industrial applications .
Synthesis Pathways:
The synthesis of this compound can be achieved through several methods, including:
- Acetylation of vanillin followed by reduction processes.
- Lithiation and substitution reactions , which allow for the introduction of various functional groups at specific positions on the aromatic ring .
Biological Applications
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Salmonella enterica .
Mechanism of Action:
The compound's antimicrobial effects are attributed to its ability to form Schiff bases with amino groups on proteins, leading to alterations in protein structure and function. This interaction can disrupt cellular processes, contributing to its efficacy against pathogens.
Pharmacological Research
Potential Therapeutic Uses:
Studies have explored the potential of this compound in developing new pharmaceuticals. Its role as a cathepsin B inhibitor suggests possible applications in cancer therapy, particularly in targeting tumors where cathepsin B is overexpressed .
Case Studies:
- Antimicrobial Efficacy Against MRSA: A study demonstrated that this compound not only inhibited Methicillin-resistant Staphylococcus aureus (MRSA) growth but also enhanced the efficacy of other antibiotics, indicating its potential as an adjunctive treatment in antibiotic-resistant infections.
- Cellular Effects: Research highlighted that the compound disrupts oxidative stress responses in fungal cells, suggesting its utility in studying cellular mechanisms related to oxidative damage and stress responses .
Industrial Applications
Use in Dyes and Pigments:
In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its ability to form colored complexes makes it valuable in various industrial processes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for Schiff bases and derivatives | Essential for organic compound synthesis |
| Biological Activity | Antimicrobial against Gram-positive and Gram-negative bacteria | Inhibits MRSA; alters protein interactions |
| Pharmacology | Potential therapeutic agent for cancer treatment | Cathepsin B inhibition; enhances antibiotic efficacy |
| Industrial Use | Production of dyes and pigments | Valuable for colorant formulations |
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-4-methoxybenzaldehyde
- CAS Registry Number : 59236-36-1
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- Structure: Features an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 4-position on a benzaldehyde backbone.
Applications: This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules.
Comparison with Similar Compounds
The structural and functional nuances of this compound are best understood by comparing it with analogs differing in substituent positions, functional groups, or synthetic routes. Below is a detailed analysis:
Substituent Position and Functional Group Variations
Key Observations :
- Substituent Effects: The amino group in this compound enhances nucleophilicity, making it reactive in coupling reactions, whereas hydroxyl or methyl groups in analogs alter solubility and electronic properties .
- Toxicity: Unlike 2-hydroxy-4-methoxybenzaldehyde (classified under flavouring agents with insufficient toxicological data), the amino group in the target compound may necessitate stricter handling protocols .
Commercial Availability and Cost
- The high price of this compound (€956/1g) contrasts with cheaper analogs like 4-bromo-3-methoxyphenol (€32/1g), reflecting its niche applications and synthesis challenges .
Biological Activity
2-Amino-4-methoxybenzaldehyde (AMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of AMBA, focusing on its antimicrobial, anticancer, and biochemical interactions.
Chemical Structure and Properties
Chemical Formula: C₈H₉NO₂
Molecular Weight: 151.16 g/mol
CAS Number: 59236-36-1
AMBA is characterized by an amino group and a methoxy group attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of AMBA. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Proteus mirabilis.
- Cell Membrane Disruption: AMBA disrupts the integrity of bacterial cell membranes, leading to increased permeability and eventual cell death. This was demonstrated through assays that measured the release of intracellular proteins and nucleic acids upon treatment with AMBA .
- Biofilm Inhibition: In a study on MRSA, AMBA was found to dislodge approximately 80% of preformed biofilms, indicating its potential as an antibiofilm agent .
Minimum Inhibitory Concentration (MIC)
- The MIC for AMBA against MRSA was reported at 1024 µg/mL, with a minimum bactericidal concentration (MBC) at 2048 µg/mL .
Anticancer Activity
AMBA has also been evaluated for its anticancer properties. It exhibits significant antiproliferative effects against various human cancer cell lines.
In Vitro Studies
- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) cells.
- IC50 Values: Some derivatives of AMBA showed IC50 values as low as 2.01 µM against HT29 cells, indicating potent growth inhibition .
- Induction of Apoptosis: AMBA may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
Biochemical Interactions
AMBA interacts with various enzymes and proteins, influencing several biochemical pathways.
Enzyme Interactions
- Cathepsin B Inhibition: AMBA acts as an inhibitor of cathepsin B, a lysosomal cysteine protease involved in protein turnover and antigen processing.
- Oxidative Stress Response: It interacts with enzymes like superoxide dismutases and glutathione reductase, potentially disrupting cellular antioxidation systems.
Molecular Mechanism
- Formation of Schiff Bases: AMBA can react with amino groups on proteins to form Schiff bases, leading to alterations in protein structure and function.
Case Studies
- Antimicrobial Efficacy Against MRSA:
- Cytotoxicity Against Cancer Cells:
Q & A
Q. What are the established synthetic routes for 2-Amino-4-methoxybenzaldehyde, and how can reaction efficiency be optimized?
A common approach involves condensation reactions using substituted benzaldehydes with amino-containing precursors under reflux conditions. For example, analogous syntheses (e.g., 4-(4-bromobenzyloxy)-benzaldehyde) employ acetone as a solvent, potassium carbonate as a base, and TLC monitoring to optimize reaction time . To enhance yield, ensure stoichiometric equivalence of reagents (e.g., 1.0 eq. aldehyde to 1.0 eq. nucleophile) and use glacial acetic acid as a catalyst to accelerate Schiff base formation . Post-reaction purification via ethyl acetate extraction and brine washing improves purity .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- NMR : The methoxy group (-OCH₃) typically appears as a singlet at ~3.8 ppm (¹H NMR) and ~55 ppm (¹³C NMR). The aldehyde proton resonates at ~9.8–10.2 ppm, while aromatic protons show splitting patterns dependent on substitution .
- IR : Stretching vibrations for C=O (aldehyde) appear at ~1700 cm⁻¹, and N-H (amine) at ~3300–3500 cm⁻¹ .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?
Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities, followed by drying over anhydrous Na₂SO₄. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) resolves closely related byproducts. Recrystallization from ethanol or methanol yields high-purity crystals .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Use nitrile gloves, chemical-resistant lab coats, and eye protection. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, avoid inhalation by working in a fume hood and use absorbent materials for containment . Store at 0–6°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the electronic environment of the amino and methoxy groups in this compound influence its reactivity in nucleophilic addition reactions?
The methoxy group (-OCH₃) acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at the para position. Conversely, the amino group (-NH₂) can participate in intramolecular hydrogen bonding, reducing nucleophilicity. DFT calculations (e.g., using B3LYP/6-31G*) reveal localized electron density at the aldehyde carbonyl, making it susceptible to nucleophilic attack .
Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying storage conditions?
Conduct accelerated stability studies:
Q. How can computational chemistry models predict the interaction of this compound with biological targets, and what validation methods are required?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes (e.g., monoamine oxidases). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and X-ray crystallography of protein-ligand complexes .
Q. What mechanistic insights explain the role of this compound in facilitating C–N bond formation during heterocyclic synthesis?
The aldehyde group undergoes condensation with amines to form imine intermediates, which cyclize under acidic or thermal conditions. For example, in triazole synthesis, acetic acid catalyzes imine formation, followed by nucleophilic aromatic substitution to yield fused heterocycles . Kinetic studies (e.g., Eyring plots) confirm rate-limiting steps involve proton transfer during cyclization .
Q. Methodological Notes
- Contradiction Management : Conflicting spectral data (e.g., overlapping NMR signals) should be resolved by 2D NMR (COSY, HSQC) or alternative techniques like X-ray crystallography .
- Synthetic Optimization : DOE (Design of Experiments) approaches identify critical factors (e.g., temperature, catalyst loading) for reaction scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
